Dexamethasone 21-galactoside

Lipophilicity Colon-specific drug delivery Partition coefficient

Researchers developing colon-targeted glucocorticoid therapies for IBD require site-specific prodrugs to avoid systemic side effects from premature small-intestinal absorption. Dexamethasone 21-galactoside addresses this need with a β-D-galactopyranoside moiety at C-21 that confers upper GI stability and selective activation by colonic microflora. • Selective enzymatic activation: High-affinity substrate for bacterial β-D-galactosidases (Km 13.3 μM); stable against mammalian glycosidases in stomach and proximal small intestine. • Validated colon-specificity: Low Log P (0.49 vs. 1.72 for dexamethasone) predicts minimal passive absorption; differential hydrolysis rates confirm cecal >> DSI > PSI > stomach. • Research-grade supply: ≥95% purity, off-white to yellow solid; suitable for in vitro prodrug activation assays and in vivo IBD model pharmacokinetic studies.

Molecular Formula C28H39FO10
Molecular Weight 554.6 g/mol
CAS No. 92901-23-0
Cat. No. B12430240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 21-galactoside
CAS92901-23-0
Molecular FormulaC28H39FO10
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C
InChIInChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21+,22+,23-,24-,25+,26+,27+,28+/m1/s1
InChIKeyCBHWNVHRXOVHJV-URWONLMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 21-Galactoside: Colon-Specific Prodrug Overview


Dexamethasone 21-galactoside (DEXGAL) is a synthetic glucocorticoid prodrug, a glycosylated derivative of dexamethasone with a β-D-galactopyranoside moiety at the 21-position. It is primarily investigated as a potential colon-specific drug delivery system designed to release the active anti-inflammatory agent, dexamethasone, through enzymatic cleavage by colonic bacterial glycosidases [1]. This targeted release mechanism aims to localize therapy to the large intestine, potentially treating conditions like inflammatory bowel disease (IBD) while minimizing systemic absorption and the associated side effects common to conventional glucocorticoid therapy [1].

Colon-targeted prodrug research
Substrate for bacterial β-galactosidase activation
Minimizes small-intestinal absorption

Why Generic Substitution Fails for Colon Targeting


Direct substitution with unmodified dexamethasone or commonly available ester prodrugs like dexamethasone 21-phosphate is not scientifically valid for colonic delivery research. Unmodified dexamethasone is almost exclusively absorbed in the small intestine, with less than 1% of an oral dose reaching the cecum [1], leading to high systemic exposure and side effects. Dexamethasone 21-phosphate is designed for high aqueous solubility for injection, not for resisting small intestinal hydrolysis. Conversely, dexamethasone 21-galactoside is a specific substrate for bacterial β-galactosidases. Its physicochemical and enzymatic profile is carefully tuned for a dual requirement: relative stability to mammalian glycosidases in the upper GI tract, coupled with rapid activation by the colonic microflora [2]. These critical site-specific delivery properties are not shared by simple salts or esters, making them unsuitable as comparators for colon-targeted prodrug research.

Risk Unmodified dexamethasone absorbed in small intestine; less than 1% reaches colon, failing site-specific delivery.
Risk Dexamethasone 21-phosphate is designed for aqueous solubility and injection; not resistant to small-intestinal hydrolysis.
Risk Colonic activation relies on bacterial glycosidases; simple salts or esters cannot replicate this enzyme-dependent release.

Quantitative Performance Evidence


Comparative Lipophilicity and Colon-Targeting Potential

Dexamethasone 21-galactoside (DEXGAL, 9) exhibits a lower octanol-buffer partition coefficient (Log P) than its direct analog, dexamethasone 21-glucoside (DEXGLU, 1), indicating higher hydrophilicity. This property is critical as reduced lipophilicity is associated with decreased passive absorption in the small intestine, favoring passage to the colon [1].

Lipophilicity (Log P)
Head-to-head
DEXGAL: Log P = 0.49
DEXGLU: Log P = 0.59
Dexamethasone: Log P = 1.72
Lower Log P may favor reduced small-intestinal absorption, supporting colon passage.
Measured by octanol-buffer partition.
Lipophilicity Colon-specific drug delivery Partition coefficient

Stability in Small Intestinal Contents

The rate of hydrolysis by distal small intestine (DSI) contents is a crucial predictor of prodrug survival to the colon. DEXGAL (9) was hydrolyzed by rat DSI contents at a rate intermediate within its class. It was cleaved significantly faster than its glucoside counterpart, DEXGLU (1), but significantly slower than the prednisolone 21-galactoside (PREDGAL, 10) [1]. This positions DEXGAL as less stable than DEXGLU but far more stable than other tested galactoside prodrugs in this critical intestinal segment.

DSI Hydrolysis Rank
Head-to-head
Ranked 4th of 5 prodrugs.
DEXGAL hydrolyzed faster than DEXGLU (19 nmol/min/g) but slower than PREDGAL.
Intermediate stability profile may allow distinct release kinetics.
Rat distal small intestine contents, HPLC.
Prodrug stability Distal small intestine Glycosidase hydrolysis

Cecal Hydrolysis Kinetics by Colonic Microflora

To predict the efficiency of activation in the colon, the Michaelis-Menten kinetics of hydrolysis by pooled rat cecal contents were compared. Dexamethasone 21-galactoside (DEXGAL, 9) showed a higher apparent affinity (lower Km) for colonic bacterial galactosidases than dexamethasone 21-glucoside (DEXGLU, 1) displayed for glucosidases. However, its maximal rate of hydrolysis (Vmax) was considerably lower [1].

Cecal Hydrolysis Km/Vmax
Head-to-head
DEXGAL: Km 13.3 μM, Vmax 3.9 μmol min⁻¹ g⁻¹
DEXGLU: Km 16.7 μM, Vmax 10.2
Higher affinity but lower turnover vs glucoside; affects colonic activation rate.
Rat cecal homogenates, HPLC.
Enzyme kinetics Colonic microflora Prodrug activation

In Vivo Anti-Inflammatory Efficacy at Reduced Dose

While direct in vivo data for DEXGAL is not available, its structural analog, dexamethasone 21-glucoside (DEXGLU), has demonstrated a critical therapeutic advantage in an animal model of IBD. Oral treatment with DEXGLU at half the molar dose of free dexamethasone (0.65 vs 1.3 µmol kg⁻¹) resulted in a statistically significant reduction in cecal ulcers that was not different from the full dose of the free drug [1]. This strongly supports the class-level hypothesis that colon-specific glycoside prodrugs can produce equivalent local efficacy with reduced systemic drug load.

Colitis Model Response
Class-level
DEXGLU 0.65 µmol/kg reduced ulcers (P<0.05) equivalent to dexamethasone 1.3 µmol/kg in guinea pig IBD model.
Class-level evidence supports glycoside prodrugs achieving equivalent local response with reduced systemic load.
Carrageenan IBD model; DEXGAL data to verify.
In vivo efficacy Inflammatory bowel disease Dose reduction

Aqueous Solubility Profile

As a supporting physicochemical advantage, the conjugation of the galactose sugar moiety at the 21-position is reported to enhance the aqueous solubility of the steroid. Unlike the parent compound dexamethasone, which is practically insoluble in water, the glycosidic form demonstrates improved solubility, which has implications for dissolution and potential bioavailability in the aqueous environment of the gastrointestinal tract .

Aqueous Solubility
Data to verify
Reported enhanced aqueous solubility vs dexamethasone (practically insoluble).
Improved solubility may facilitate GI dissolution for colonic transit.
Vendor specification; no quantitative data.
Aqueous solubility Formulation Physicochemical property

Research and Preclinical Application Scenarios


In Vitro Colon-Specific Drug Release Models

Dexamethasone 21-galactoside is specifically suited for validating colon-targeted delivery systems in vitro. Its differential hydrolysis rates by stomach, proximal small intestine (PSI), distal small intestine (DSI), and cecal contents—ranging from very slow in the upper GI tract to rapid in the cecum—makes it an ideal probe for testing the site-specificity of novel formulations or bacterial enzyme-responsive coatings [1]. Researchers can directly compare its stability profile against dexamethasone 21-glucoside to map the relationship between sugar moiety and activation kinetics [1].

Prodrug Activation by Bacterial Glycosidases

The compound serves as a high-affinity substrate for bacterial β-D-galactosidases, as evidenced by its low Km of 13.3 μM [1]. This makes it a valuable tool for isolating and studying the specific glycosidase enzymes from complex colonic microflora, quantifying their activity, and understanding the heterogeneity of prodrug activation mechanisms. Its kinetic behavior can be explicitly contrasted with β-D-glucoside substrates to probe enzyme selectivity [1].

Preclinical IBD Models for Therapeutic Index

Building on strong class-level in vivo evidence, DEXGAL is a strategic candidate for head-to-head efficacy studies against free dexamethasone and the glucoside prodrug in rodent IBD models. The key experiment is to determine whether a lower oral dose of DEXGAL can achieve an equivalent reduction in colitis severity scores or intestinal ulcer formation compared to a standard dose of systemic dexamethasone, thereby demonstrating an improved therapeutic index [2]. This scenario directly targets the development of safer glucocorticoid therapies.

Pharmacokinetic Profiling of Colon-Specific Absorption

The compound's low Log P (0.49) relative to the parent drug (1.72) predicts minimal passive absorption in the small intestine [1]. A prime research application is to conduct in vivo pharmacokinetic studies to quantify systemic dexamethasone concentrations following oral DEXGAL administration. The goal is to verify a reduced peak plasma concentration (Cmax) and a delayed time to maximum concentration (Tmax) compared to unmodified dexamethasone, confirming the site-specific release mechanism attributed to its glycosidic structure.

Application
Selection Property
Validation Focus
In vitro colon-specific release models
Differential GI segment stability profile
Colonic activation specificity
Bacterial glycosidase enzyme studies
High substrate affinity for β-galactosidase
Enzyme kinetics and selectivity review
Preclinical IBD model assessment
Class-level evidence of reduced systemic load for local response
Disease-score endpoint interpretation
Pharmacokinetic colon-targeting studies
Low lipophilicity (lower small-intestinal absorption potential)
Systemic dexamethasone exposure profile
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